[2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
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Overview
Description
[2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid is a complex organic compound with a unique structure that includes a pyridinyl group, a sulfanyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridinyl and sulfanyl groups. The final step involves the formation of the phenoxyacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-cancer or anti-inflammatory treatments.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, pyridinyl compounds, and phenoxyacetic acid derivatives. Examples include:
- [3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazole]
- [4-pyridinyl-phenoxyacetic acid]
Uniqueness
What sets [2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-14(23)10-24-13-4-2-1-3-12(13)9-18-21-15(19-20-16(21)25)11-5-7-17-8-6-11/h1-9H,10H2,(H,20,25)(H,22,23)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVXFKGPWYHQT-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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